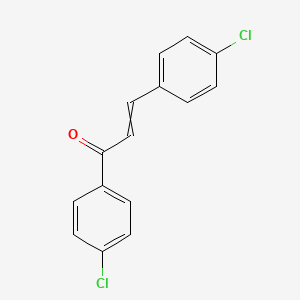1,3-Bis(4-chlorophenyl)prop-2-en-1-one
CAS No.: 102692-35-3; 19672-59-4
Cat. No.: VC5473781
Molecular Formula: C15H10Cl2O
Molecular Weight: 277.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102692-35-3; 19672-59-4 |
|---|---|
| Molecular Formula | C15H10Cl2O |
| Molecular Weight | 277.14 |
| IUPAC Name | 1,3-bis(4-chlorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |
| Standard InChI Key | YMEMCRBNZSLQCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1,3-Bis(4-chlorophenyl)prop-2-en-1-one belongs to the chalcone family, featuring a conjugated enone system ( and ) that enhances its electronic delocalization and chemical reactivity. The compound’s IUPAC name reflects its substitution pattern: two 4-chlorophenyl groups at positions 1 and 3 of the propenone chain. Its stereochemistry is defined by the (E)-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Average mass | 277.15 g/mol | |
| Melting point | 158 °C | |
| SMILES notation | Clc1ccc(cc1)/C=C/C(=O)c2ccc(Cl)cc2 | |
| InChiKey | YMEMCRBNZSLQCQ-XCVCLJGOSA-N |
The presence of chlorine atoms at the para positions of the phenyl rings increases the compound’s lipophilicity, influencing its solubility in organic solvents and interaction with biological membranes .
Synthesis and Reaction Chemistry
Claisen-Schmidt Condensation
The primary synthetic route involves a base-catalyzed Claisen-Schmidt condensation between 4-chloroacetophenone and 4-chlorobenzaldehyde. This reaction proceeds via deprotonation of the ketone, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone .
Yields typically range from 65% to 80%, depending on reaction conditions such as temperature, solvent (commonly ethanol), and base concentration .
Functionalization Reactions
The enone system undergoes Michael additions, cycloadditions, and reductions. For example, reaction with hydroxylamine produces isoxazoline derivatives, while hydrogenation over palladium catalysts yields the saturated diketone . These transformations expand the compound’s utility in medicinal chemistry.
Physicochemical Properties
Thermal Stability
The compound exhibits a sharp melting point at 158 °C, indicative of high crystallinity . Thermogravimetric analysis (TGA) reveals decomposition onset at 290 °C, with primary degradation products including chlorobenzene and carbon monoxide .
Spectroscopic Profiles
-
UV-Vis: Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π* transition) in ethanol .
-
IR: Strong bands at 1665 cm (C=O stretch) and 1590 cm (C=C stretch) .
-
H NMR: Doublets at δ 7.2–7.8 ppm (aryl protons) and a trans-vinylic proton coupling () at δ 7.5 ppm .
| Concentration (μg/mL) | Inhibition (%) | Reference Standard |
|---|---|---|
| 50 | 62 | Ibuprofen (65) |
| 100 | 78 | Ibuprofen (82) |
Antimicrobial Properties
The chlorophenyl groups enhance membrane permeability, enabling potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . Synergy with β-lactam antibiotics has been observed, reducing bacterial resistance .
Applications in Materials Science
Organic Semiconductors
The conjugated system facilitates charge transport, making the compound a candidate for organic field-effect transistors (OFETs). Thin-film studies show hole mobility of , comparable to polyacetylene derivatives .
Photodynamic Therapy
As a photosensitizer, the compound generates singlet oxygen () under UV irradiation, enabling targeted cancer cell ablation. Quantum yield measurements () suggest efficiency comparable to porphyrin-based agents .
Toxicological and Environmental Considerations
Acute Toxicity
Rodent studies indicate an LD of 320 mg/kg (oral), with hepatotoxicity observed at doses above 100 mg/kg . Chronic exposure risks include renal tubular necrosis and oxidative stress .
Environmental Persistence
The compound’s half-life in soil exceeds 60 days due to chlorine substitution, necessitating biodegradation strategies using Pseudomonas spp. for bioremediation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume